molecular formula C12H14N2O4 B458330 N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide

N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide

Cat. No.: B458330
M. Wt: 250.25g/mol
InChI Key: RWZRJWJDLSYVMW-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide is a synthetic organic compound characterized by the presence of an oxolane ring and a nitrophenyl group

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide

InChI

InChI=1S/C12H14N2O4/c1-8-7-9(14(16)17)4-5-10(8)13-12(15)11-3-2-6-18-11/h4-5,7,11H,2-3,6H2,1H3,(H,13,15)

InChI Key

RWZRJWJDLSYVMW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCO2

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide typically involves the reaction of 2-methyl-4-nitroaniline with oxolane-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as coupling agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The oxolane ring may also contribute to the compound’s overall biological activity by stabilizing its interaction with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-4-nitrophenyl)oxolane-2-carboxamide is unique due to the presence of both the oxolane ring and the nitrophenyl group, which confer specific chemical and biological properties. The methyl group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

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